molecular formula C19H16ClNO4 B3968451 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3968451
M. Wt: 357.8 g/mol
InChI Key: RZFHUHWGQVKUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. SU9516 is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcriptional control.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of CDKs, which are key regulators of cell cycle progression and transcriptional control. CDKs are involved in the phosphorylation of proteins that are essential for cell division and DNA replication. By inhibiting CDKs, this compound prevents cell division and induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CDKs, induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine production, and promotion of neuronal survival. This compound has also been shown to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is its potent inhibitory activity against CDKs, which makes it a valuable tool for studying the role of CDKs in various diseases. Additionally, this compound has been shown to have a high selectivity for CDKs, which minimizes off-target effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, including the development of more potent and selective CDK inhibitors, the investigation of the role of CDKs in various diseases, and the exploration of this compound as a potential therapeutic agent in clinical trials. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and minimize side effects. Overall, this compound has shown great potential as a valuable tool for studying the role of CDKs in various diseases and as a potential therapeutic agent.

Scientific Research Applications

4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has shown promising results as a potential anti-cancer agent by inhibiting CDKs, which are often overexpressed in cancer cells. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to promote neuronal survival and protect against oxidative stress.

properties

IUPAC Name

4-(4-chlorophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c20-12-6-8-13(9-7-12)25-16-5-1-4-15-17(16)19(23)21(18(15)22)11-14-3-2-10-24-14/h1,4-9,14H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFHUHWGQVKUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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